tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate is a complex organic compound that incorporates multiple functional groups and structural motifs. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.
The synthesis and characterization of this compound have been documented in various scientific literature, including peer-reviewed articles and supporting information from chemical databases. The compound's structural and synthetic details are critical for understanding its properties and potential applications.
This compound can be classified under the category of piperidine derivatives, which are known for their diverse biological activities. It features a tert-butyl ester group, a piperidine ring, and a dioxopiperidine moiety, indicating its potential as a pharmacologically active agent.
The synthesis of tert-butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate involves several key steps:
Technical details from the literature indicate that the reaction conditions must be optimized to achieve high yields while minimizing by-products .
The molecular structure of tert-butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate can be represented as follows:
The compound features:
Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide insights into the functional groups present and confirm the structure .
The chemical reactivity of tert-butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate is influenced by its functional groups:
These reactions are essential for modifying the compound for enhanced biological activity or selectivity .
Relevant analyses such as thermal stability tests and solubility studies are crucial for understanding how this compound behaves under different conditions .
tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate has several potential applications:
Ongoing research into its biological activities will likely expand its applications within medicinal chemistry and pharmacology .
The compound tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate (CAS: 2641512-32-3) features a multi-domain architecture engineered for proteolysis-targeting chimera (PROTAC) applications. Its molecular formula is C₂₂H₃₁N₃O₄ (molecular weight: 401.50 g/mol), integrating four key modules:
The SMILES notation (O=C(OC(C)(C)C)CN1CCC(C2=CC=C(NC3C(=O)CCC3=O)C=C2)CC1
from [1]; O=C1NC(CCC1NC1=CC=C(C=C1)C1CCN(CC1)CC(=O)OC(C)(C)C)=O
from [2]) confirms the connectivity, where the glutarimide nitrogen directly bonds to the para-position of the phenyl ring.
Table 1: Core Structural Features
Domain | Structural Role | Key Interactions |
---|---|---|
Glutarimide | E3 ligase (CRBN) binding | Hydrogen bonding with cereblon |
Phenyl linker | Spatial orientation | π-π stacking with target proteins |
Piperidine core | Conformational stability | Van der Waals contacts |
Tert-butyl ester | Solubility & metabolic stability | Hydrolyzable to carboxylic acid |
Electronic effects govern the compound’s bioactivity:
This compound is optimized as a linker-warhead conjugate in bifunctional degraders:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7